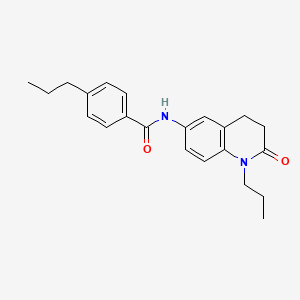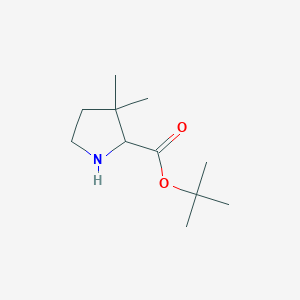
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate (TBD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBD is a bicyclic amine that contains a pyrrolidine ring and a tert-butyl group. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has shown potential applications in various scientific fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a building block for the synthesis of various drugs, including antihypertensive agents, anticonvulsants, and antiviral agents. In agrochemistry, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a precursor for the synthesis of various herbicides and insecticides. In material science, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a monomer for the synthesis of various polymers and copolymers.
Mécanisme D'action
The mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not well understood. However, it is believed that Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate acts as a nucleophile in various chemical reactions. Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not toxic and does not have any significant side effects. Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is also not metabolized by the liver and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and low toxicity. However, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research on Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate. One direction is to explore the potential applications of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate in the synthesis of new drugs and agrochemicals. Another direction is to study the mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate in more detail. Additionally, future research can focus on developing new synthesis methods for Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate that are more efficient and cost-effective. Finally, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be used as a starting point for the synthesis of new polymers and copolymers with unique properties.
Méthodes De Synthèse
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be synthesized using different methods, including the reaction of tert-butylamine with 3,3-dimethylacryloyl chloride, followed by cyclization using sodium hydride. Another method involves the reaction of tert-butylamine with 3,3-dimethylacrylonitrile, followed by hydrogenation using palladium on carbon as a catalyst. These methods result in the formation of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate with high purity and yield.
Propriétés
IUPAC Name |
tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12-8/h8,12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGGYHFIGJAGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)
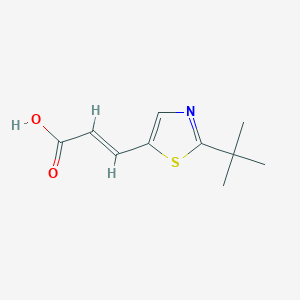
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)
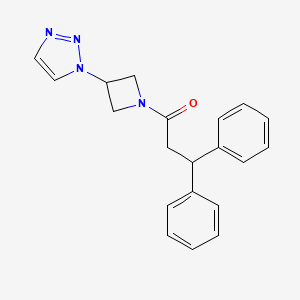
![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)
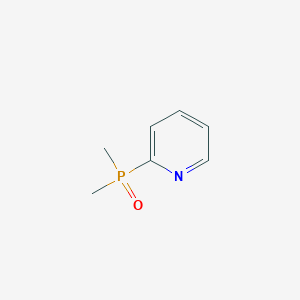
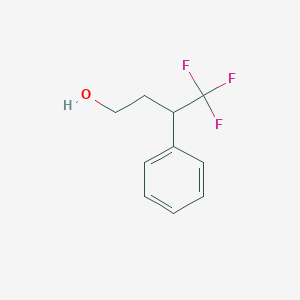
![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)
![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)
![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)
